molecular formula C18H18O3S B14289589 Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate CAS No. 138770-95-3

Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate

Cat. No.: B14289589
CAS No.: 138770-95-3
M. Wt: 314.4 g/mol
InChI Key: JOVOLQBHASRHNZ-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate is an organic compound that features a unique combination of functional groups, including a sulfinyl group, a phenyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate typically involves the reaction of benzenesulfinyl chloride with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the cellular environment. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may interact with biological targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate can be compared with other similar compounds, such as:

    Methyl 2-(benzenesulfonyl)-5-phenylpent-2-enoate: Contains a sulfonyl group instead of a sulfinyl group, which may result in different reactivity and biological activity.

    Methyl 2-(benzenesulfinyl)-5-phenylpentanoate: Lacks the double bond in the pent-2-enoate moiety, which may affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

138770-95-3

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate

InChI

InChI=1S/C18H18O3S/c1-21-18(19)17(22(20)16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-14H,8,11H2,1H3

InChI Key

JOVOLQBHASRHNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CCCC1=CC=CC=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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